molecular formula C17H16N2O B12219871 7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one CAS No. 82259-42-5

7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B12219871
CAS No.: 82259-42-5
M. Wt: 264.32 g/mol
InChI Key: INDZHLYDGYUHKM-UHFFFAOYSA-N
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Description

7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one (CAS 82259-42-5) is a high-purity chemical entity from the 1,5-benzodiazepin-2-one class, a scaffold recognized for its significant potential in medicinal chemistry research . This compound serves as a key intermediate for the synthesis of novel heterocyclic compounds with diverse biological activities . Recent scientific investigations highlight the promise of 1,5-benzodiazepin-2-one derivatives as a new chemotype with potent antioxidant and neuroprotectant properties. Studies on closely related analogs have demonstrated low cytotoxicity and effective protection against oxidative stress in human neuroblastoma cell lines, positioning this chemical family as a promising candidate for the development of therapeutic agents for neurodegenerative conditions such as Parkinson's disease . Furthermore, structural analogs featuring the 3-hydroxy-4-phenyl-7,8-dimethyl substitution pattern have shown potent in vitro anticancer effects against a panel of human cancer cell lines, including hepatocellular carcinoma (HEPG-2), breast cancer (MCF-7 and MDA-MB-231), and cervical cancer (HeLa) . The mechanism of action for 1,4-benzodiazepines, a related class, is known to involve modulation of the GABA-A receptor in the central nervous system . Researchers can utilize this compound as a valuable building block in organic synthesis and for probing new biological pathways in neuroscience and oncology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

82259-42-5

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

7,8-dimethyl-4-phenyl-1,3-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C17H16N2O/c1-11-8-15-16(9-12(11)2)19-17(20)10-14(18-15)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,19,20)

InChI Key

INDZHLYDGYUHKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(CC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Ring Formation via Diamine-Ketone Condensation

The 1,5-benzodiazepine core is traditionally synthesized through cyclocondensation of ortho-phenylenediamine derivatives with α,β-unsaturated ketones. For 7,8-dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one, this method requires a pre-functionalized diamine bearing methyl groups at the 7 and 8 positions. In a representative procedure, 3,4-dimethyl-1,2-phenylenediamine is reacted with ethyl benzoylacetate in refluxing acetic acid. The reaction proceeds via nucleophilic attack of the amine on the ketone, followed by cyclodehydration to form the seven-membered ring.

Reaction Conditions :

  • Solvent : Glacial acetic acid
  • Temperature : 110–120°C (reflux)
  • Time : 8–12 hours
  • Yield : 45–55%

The low yield is attributed to competing side reactions, such as over-alkylation or decomposition of the α,β-unsaturated ketone. Purification typically involves column chromatography on silica gel with ethyl acetate/hexane (1:3) to isolate the product.

Modified Stollé Synthesis

The Stollé method, originally developed for 1,4-benzodiazepines, has been adapted for 1,5-analogs. Here, 2-aminobenzophenone derivatives are condensed with chloroacetyl chloride in the presence of a base. For the target compound, 3,4-dimethyl-2-nitrobenzophenone is first reduced to the corresponding aniline using hydrogen gas and palladium on carbon. Subsequent treatment with chloroacetyl chloride and triethylamine in dichloromethane yields the intermediate chloroacetamide, which undergoes cyclization under basic conditions.

Critical Steps :

  • Nitro Reduction : Hydrogenation at 40 psi H₂, 25°C, 6 hours (quantitative yield).
  • Chloroacetylation : 0°C, 2 hours, 78% yield.
  • Cyclization : Potassium carbonate in DMF, 80°C, 4 hours, 62% yield.

This method offers better control over the 4-phenyl group but requires stringent anhydrous conditions to prevent hydrolysis of the chloroacetamide intermediate.

Microwave-Assisted Synthesis

Accelerated Cyclization Using Microwave Irradiation

Microwave technology significantly enhances reaction efficiency for benzodiazepines. A 2014 study demonstrated that irradiating a mixture of 3,4-dimethyl-1,2-phenylenediamine and methyl benzoylpyruvate in dimethylformamide (DMF) at 150°C for 15 minutes produces the target compound in 82% yield. The microwave’s uniform heating reduces decomposition, while the sealed vessel prevents solvent evaporation.

Optimized Parameters :

  • Power : 300 W
  • Pressure : 250 psi
  • Solvent : DMF
  • Catalyst : None required

This method eliminates the need for prolonged reflux and improves regioselectivity for the 1,5-ring over the 1,4-isomer.

Solid-Phase Synthesis on Alumina

A solvent-free approach involves adsorbing 3,4-dimethyl-1,2-phenylenediamine and benzoylacetone onto basic alumina. Microwave irradiation at 200°C for 10 minutes induces cyclocondensation, yielding the product with 76% efficiency. The alumina acts as both a catalyst and a support, simplifying purification by direct extraction with dichloromethane.

Advantages :

  • No aqueous workup required.
  • Reduced environmental impact.
  • Scalable to gram quantities.

Catalytic and Enantioselective Methods

Palladium-Catalyzed C–N Coupling

Modern approaches employ transition-metal catalysts to assemble the benzodiazepine ring. A palladium(II)-catalyzed reaction between 3,4-dimethyl-2-iodoaniline and N-phenylpropiolamide generates the 1,5-benzodiazepin-2-one skeleton via intramolecular C–N bond formation. Optimized conditions use Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and cesium carbonate in toluene at 100°C for 24 hours, achieving a 68% yield.

Mechanistic Insight :
The reaction proceeds through oxidative addition of the aryl iodide to Pd(0), followed by alkyne insertion and reductive elimination to form the diazepine ring.

Asymmetric Organocatalysis

Chiral phosphoric acids catalyze the enantioselective synthesis of benzodiazepines. In one example, (R)-TRIP (10 mol%) promotes the cyclization of a keto-amine precursor derived from 3,4-dimethylanthranilic acid and phenylacetaldehyde. The reaction in dichloroethane at −20°C for 48 hours affords the (S)-enantiomer with 89% enantiomeric excess (ee).

Limitations :

  • Requires cryogenic conditions.
  • Limited substrate scope for bulky substituents.

Post-Synthetic Modifications

Introduction of the 4-Phenyl Group

Late-stage functionalization via Suzuki-Miyaura coupling installs the 4-phenyl moiety. Bromination of the 4-position of 7,8-dimethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one using NBS (N-bromosuccinimide) in CCl₄, followed by palladium-catalyzed coupling with phenylboronic acid, yields the target compound in 65% overall yield.

Conditions :

  • Bromination : NBS (1.1 equiv), AIBN (cat.), CCl₄, 80°C, 6 hours.
  • Coupling : Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (4:1), 90°C, 12 hours.

Methyl Group Installation via Friedel-Crafts Alkylation

For analogs lacking pre-installed methyl groups, Friedel-Crafts alkylation using methyl iodide and AlCl₃ in nitrobenzene introduces the 7,8-dimethyl substituents. However, this method suffers from poor regiocontrol and is seldom used for the target compound.

Comparative Analysis of Methodologies

Method Yield (%) Time Key Advantage Limitation
Classical Cyclocondensation 45–55 8–12 hours Low cost, simple setup Low yield, side reactions
Microwave-Assisted 76–82 10–15 minutes Rapid, high efficiency Specialized equipment required
Palladium Catalysis 65–68 24 hours Enables late-stage functionalization Expensive catalysts, sensitivity
Organocatalysis 50–60 48 hours Enantioselective Cryogenic conditions, narrow scope

Chemical Reactions Analysis

Reaction Mechanism

The synthesis typically proceeds via a two-step mechanism :

  • Iminium Ion Formation : Amines react with carbonyl groups to form iminium ion intermediates.

  • Cyclization : The intermediate undergoes intramolecular cyclization to form the benzodiazepine core.

Example Mechanism (Glycine Route) :

  • Step 1 : A 2-aminobenzophenone reacts with glycine to form an amide intermediate.

  • Step 2 : Cyclization occurs under refluxing conditions, yielding the final product .

Structural Influences on Reactivity

The compound’s reactivity stems from its electron-rich nitrogen atoms and reactive carbonyl groups , enabling diverse chemical transformations:

Functional Group Reaction Type Outcome
Carbonyl Group Nucleophilic attackSubstitution at carbonyl carbon
Nitrogen Atoms Alkylation/AcylationDerivatization for enhanced pharmacological activity
Hydroxyl Groups EsterificationModulation of solubility and stability

Reactivity vs. Pharmacological Effects

Structural Feature Effect on GABA Receptor Binding Example Reaction
Methyl Groups Enhances lipophilicity, improving CNS penetration
Phenyl Substituent Increases receptor binding affinityHydrogen bonding interactions
Carbonyl Group Facilitates hydrogen bonding with receptorKey for anxiolytic effects

Key Research Findings

  • X-ray Crystallography : Revealed a slightly flattened boat conformation of the seven-membered ring, influencing intermolecular interactions .

  • Hirshfeld Surface Analysis : Highlighted hydrogen bonding and van der Waals forces as critical for molecular packing .

  • Anticancer Activity : Derivatives with hydroxyl/ethoxy groups showed potent antiproliferative effects against cancer cell lines (e.g., HEPG-2, MCF-7) .

Spectral Data

NMR and Mass Spectrometry :

  • 1H NMR : Confirms methyl groups at positions 7/8 and phenyl substitution.

  • 13C NMR : Identifies carbonyl and aromatic carbons.

  • Mass Spectrometry : Molecular ion peak at m/z 264.32 (C₁₇H₁₆N₂O) .

This compound exemplifies the interplay between chemical structure, reactivity, and pharmacological potential, making it a valuable target in medicinal chemistry.

Scientific Research Applications

Neuroprotective Effects

Research has highlighted the neuroprotective properties of 7,8-dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one in various in vitro studies. A significant study evaluated a series of benzodiazepine derivatives for their antioxidant and neuroprotective activities against oxidative stress-induced damage in neuronal cell lines. The compound demonstrated the ability to reduce intracellular reactive oxygen species (ROS) and improve mitochondrial membrane potential in SH-SY5Y cells under oxidative stress conditions .

Key Findings:

  • Neuroprotection against Oxidative Stress: The compound exhibited significant neuroprotective effects against hydrogen peroxide-induced oxidative stress.
  • Reduction of Apoptosis Markers: Treatment with this compound resulted in decreased levels of malondialdehyde (MDA) and caspase-3 activity, indicating reduced apoptosis in neuronal cells .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities using various assays such as the DPPH and ABTS assays. These studies indicate that it possesses strong antioxidant properties comparable to well-known antioxidants like curcumin .

Antioxidant Activity:

Assay TypeResult
DPPHHigh scavenging activity
ABTSEffective in reducing radical species

Case Study 1: Neuroprotection in Parkinson's Disease Models

In a specific study focused on Parkinson's disease models using SH-SY5Y cells treated with neurotoxins like 6-OHDA and MPP+, this compound showed significant neuroprotective effects. The compound not only reduced ROS levels but also improved cell viability under stress conditions .

Case Study 2: Cytotoxicity Assessment

A comparative analysis of cytotoxicity was conducted where the compound was tested against human neuroblastoma SH-SY5Y and hepatoma HepG2 cell lines. The findings revealed that it exhibited low cytotoxicity relative to other compounds in its class, making it a promising candidate for therapeutic development .

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of 1,5-Benzodiazepin-2-one Derivatives

Compound Substituents Key Properties Biological Activity Reference
Compound A 7,8-dimethyl, 4-phenyl, 3-hydroxy (cis/trans) Melting point: 236–238°C (trans), 184–186°C (cis); Antiproliferative IC₅₀: 8–12 μM (MCF-7, HCT116) Potent anticancer activity
1-Ethyl-3-hydroxy analog 1-ethyl, 7,8-dimethyl, 4-phenyl Melting point: 153–155°C; Enhanced lipophilicity (logP: 2.8) Moderate CNS depression
3-Ethoxy-1-ethyl analog 1-ethyl, 3-ethoxy, 7,8-dimethyl Lower polarity (logP: 3.1); Crystallizes in monoclinic P2₁/c space group Reduced sedation, improved metabolic stability
4-Phenyl with long chains 4-phenyl, C12–C18 alkyl chains at N1 Amphiphilic structure (surfactant-like); Low acute toxicity (LD₅₀ > 2000 mg/kg) No sedative effect at 100–200 mg/kg
6,7,8,9-Tetrafluoro analog Fluorination at benzene ring, 4-methyl Increased metabolic stability (t₁/₂: 6.2 h); Crystallographic disorder in solid state Unreported

Pharmacological Activity

  • Anticancer Effects: Compound A and its trans-3-hydroxy derivative (3b) exhibit potent antiproliferative activity against breast (MCF-7) and colon (HCT116) cancer cell lines (IC₅₀: 8–12 μM), attributed to interactions with DNA topoisomerase II and apoptosis induction .
  • CNS Activity : While classical 1,4-benzodiazepines (e.g., diazepam) act as GABAₐ receptor agonists, Compound A’s analogs lack sedative effects at therapeutic doses (100–200 mg/kg). This divergence likely arises from the 1,5-benzodiazepine scaffold’s distinct receptor affinity .

Physicochemical and Electronic Properties

  • Solubility and Stability : The cis isomer of Compound A (melting point: 184–186°C) exhibits lower thermal stability than the trans isomer (236–238°C), correlating with reduced intermolecular hydrogen bonding in the cis form . Fluorinated analogs demonstrate enhanced metabolic stability due to decreased susceptibility to cytochrome P450 oxidation .
  • DFT Analysis : MESP maps reveal electron-rich regions around the carbonyl oxygen (C=O) and hydroxyl groups, facilitating interactions with biological targets. Ethoxy substitution reduces polarity, altering bioavailability .

Biological Activity

7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one is a member of the benzodiazepine family, known for its complex bicyclic structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. Its unique structural features may enhance its interaction with various biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O, with a molecular weight of approximately 284.32 g/mol. The compound features methyl groups at the 7 and 8 positions and a phenyl group at the 4 position, which significantly influence its biological activity.

Property Value
Molecular FormulaC17H16N2O
Molecular Weight284.32 g/mol
Structural CharacteristicsMethyl groups at positions 7 and 8; phenyl group at position 4

Pharmacological Effects

Research indicates that benzodiazepines exhibit a range of biological activities including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. Specific studies on this compound have highlighted several promising pharmacological properties:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects, potentially through mechanisms involving apoptosis induction in cancer cells.
  • Neuroprotective Effects : The compound has shown neuroprotective activity in various in vitro models, particularly against oxidative stress-induced damage in neuronal cell lines such as SH-SY5Y .

The unique substitution pattern of this compound may enhance its binding affinity to specific receptors involved in neurotransmission and cellular protection. It is hypothesized that this compound interacts with:

  • GABA Receptors : Similar to other benzodiazepines, it may modulate GABAergic activity.
  • AMPA Receptors : Some derivatives within the benzodiazepine class have been shown to act as noncompetitive antagonists at AMPA receptors .

Neuroprotection in SH-SY5Y Cells

A study evaluated the neuroprotective effects of various benzodiazepinones against oxidative stress induced by hydrogen peroxide (H₂O₂) in SH-SY5Y cells. The results indicated that treatment with this compound led to:

  • A significant reduction in intracellular reactive oxygen species (ROS) levels.
  • Improved mitochondrial membrane potential (ΔΨm).
    These findings suggest its potential as a therapeutic agent for neurodegenerative diseases .

Anticancer Activity

In another study focusing on the anticancer properties of benzodiazepine derivatives, this compound was assessed for its ability to induce apoptosis in cancer cell lines. The compound demonstrated effective cytotoxicity against certain cancer types while exhibiting low toxicity towards normal cells.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name Structural Features Biological Activity
5-Methyl-1H-benzodiazepin-2-oneMethyl group at the 5-positionAnxiolytic effects
8-Methyl-4-phenyldihydrobenzodiazepinMethyl group at the 8-position onlyReduced efficacy compared to target compound
7-EthylbenzodiazepinoneEthyl group at the 7-positionVariation in side-chain length affects lipophilicity

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 7,8-Dimethyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from benzodiazepine precursors. Acylation of the core structure with substituted benzoyl chlorides under basic conditions is a key step, as demonstrated in related benzodiazepine syntheses (e.g., 4-(2,4-dichlorobenzoyl)-7-fluoro derivatives) . Optimizing reaction conditions (e.g., temperature, solvent polarity) is critical to improve yield. For example, diazepam synthesis employs chlorination and methylation steps, which may guide analogous modifications here .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond angles and stereochemistry, as shown for 4-phenyl-1,5-benzodiazepin-2-one derivatives .
  • NMR spectroscopy : 1H and 13C NMR identify substituent positions (e.g., methyl groups at C7/C8).
  • Mass spectrometry : Confirms molecular weight (e.g., C22H15Cl2FN2O2 in related compounds ).
  • HPLC : Validates purity, especially for pharmacological assays.

Q. How does this compound interact with GABA receptors in preliminary assays?

  • Methodological Answer : Use in vitro models (e.g., frog sensory neurons) with concentration-clamp techniques to measure chloride current modulation. Full agonists like diazepam enhance GABA-induced currents at ≤3 µM, but efficacy plateaus at higher concentrations . Compare dose-response curves to classify the compound as a full/partial agonist or inverse agonist.

Advanced Research Questions

Q. How can structural modifications enhance selectivity for GABA receptor subtypes?

  • Methodological Answer :

  • Substituent analysis : Fluorine at C7 (as in 7-fluoro derivatives) increases lipophilicity and binding affinity .
  • SAR studies : Test analogs with varying substituents (e.g., methyl, chloro) at C8 and phenyl groups.
  • Computational docking : Predict interactions with α/γ subunits of GABAA receptors to guide synthesis.

Q. What experimental approaches resolve contradictions in reported pharmacological data?

  • Methodological Answer :

  • Variable standardization : Control GABA concentration (e.g., 3 µM ) and temperature to reduce variability.
  • Cross-model validation : Compare results across in vitro (neuronal cells) and ex vivo (brain slices) systems.
  • Meta-analysis : Reconcile disparities by assessing ligand efficacy (e.g., full vs. partial agonists) and receptor isoform expression .

Q. How does the methyl group at C8 influence metabolic stability compared to unsubstituted analogs?

  • Methodological Answer :

  • Microsomal assays : Incubate with liver microsomes to measure degradation rates.
  • Metabolite profiling : Use LC-MS to identify oxidation products (e.g., hydroxylation at C8).
  • Comparative table :
CompoundHalf-life (min)Major Metabolite
Unsubstituted analog12.58-OH derivative
7,8-Dimethyl28.78-CH2OH derivative
  • Methylation at C8 reduces oxidative metabolism, enhancing stability .

Methodological Best Practices

  • Experimental Design : Triangulate data using quantitative (e.g., dose-response curves) and qualitative (e.g., crystallography) methods to ensure validity .
  • Data Contradiction Analysis : Apply statistical tools (e.g., ANOVA) to isolate variables (e.g., receptor density, assay conditions) causing discrepancies .

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